molecular formula C22H17NO3 B5061016 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione

2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5061016
M. Wt: 343.4 g/mol
InChI Key: AUMACLYXFRKVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindolinone derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, the compound has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various cellular processes and signaling pathways. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and limits our ability to fully exploit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel derivatives of the compound with improved biological activity and specificity. Another area of research is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 4-(2-phenylethoxy)aniline with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as toluene or xylene. The resulting product is then purified by recrystallization from a suitable solvent to obtain a pure compound.

Scientific Research Applications

2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-[4-(2-phenylethoxy)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)22(25)23(21)17-10-12-18(13-11-17)26-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMACLYXFRKVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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